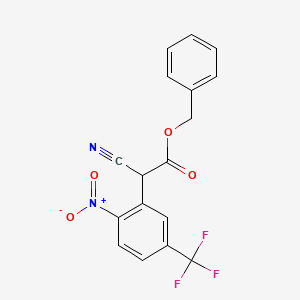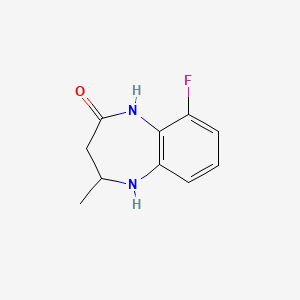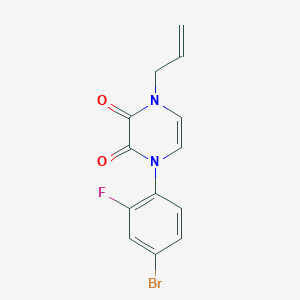![molecular formula C7H14Cl2N4 B2868467 5-Methyl-3-[(2r)-pyrrolidin-2-yl]-1h-1,2,4-triazole dihydrochloride CAS No. 2173638-18-9](/img/structure/B2868467.png)
5-Methyl-3-[(2r)-pyrrolidin-2-yl]-1h-1,2,4-triazole dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-3-[(2r)-pyrrolidin-2-yl]-1h-1,2,4-triazole dihydrochloride is a synthetic organic compound that has garnered attention for its unique chemical structure and diverse applications in various fields of scientific research. This compound features a triazole ring, a pyrrolidine ring, and a methyl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of 5-Methyl-3-[(2r)-pyrrolidin-2-yl]-1h-1,2,4-triazole dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. Commonly, triazole formation can be achieved through the reaction of a hydrazine with a suitable nitrile compound. The reaction is often conducted in the presence of a base, such as sodium or potassium hydroxide, at elevated temperatures. The addition of the pyrrolidine moiety can be carried out through nucleophilic substitution or other coupling reactions, followed by methylation.
Industrial Production Methods: : Industrial-scale production of this compound may involve multi-step synthesis processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production.
化学反应分析
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions where specific functional groups are oxidized to form new products.
Reduction: : Reduction reactions can lead to the formation of reduced analogs, altering the functional groups within the molecule.
Substitution: : Nucleophilic and electrophilic substitution reactions can occur, modifying the pyrrolidine or triazole rings.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, potassium permanganate.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Solvents: : Organic solvents such as ethanol, methanol, or dichloromethane.
Conditions: : Temperature, pH, and reaction time play crucial roles in determining the outcome of these reactions.
Major Products: : Depending on the specific reaction conditions, products may include oxidized triazole derivatives, reduced pyrrolidine analogs, or substituted compounds with varied functional groups.
科学研究应用
Chemistry: : This compound serves as a valuable intermediate in the synthesis of more complex molecules. Its unique structure makes it useful for studying reaction mechanisms and developing new synthetic methodologies.
Biology: : In biological research, this compound can be used as a molecular probe to study enzyme functions, receptor interactions, and signal transduction pathways.
Medicine: : Potential therapeutic applications may include its use as a scaffold for drug development, particularly in designing inhibitors or modulators of specific biological targets.
Industry: : The compound's stability and reactivity make it suitable for industrial applications, including the formulation of specialized chemicals and materials.
作用机制
The mechanism by which 5-Methyl-3-[(2r)-pyrrolidin-2-yl]-1h-1,2,4-triazole dihydrochloride exerts its effects often involves interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the pyrrolidine ring may engage in hydrophobic interactions, stabilizing the compound's binding to its target. These interactions can modulate the activity of the target molecule, leading to changes in biochemical pathways and cellular functions.
相似化合物的比较
Similar Compounds: : Related compounds include other triazole derivatives, pyrrolidine-containing molecules, and methyl-substituted heterocycles.
4-Methyl-1h-1,2,4-triazole
3-[(2r)-Pyrrolidin-2-yl]-1h-1,2,4-triazole
5-Methyl-1h-1,2,4-triazole
Uniqueness: : What sets 5-Methyl-3-[(2r)-pyrrolidin-2-yl]-1h-1,2,4-triazole dihydrochloride apart is its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both the triazole and pyrrolidine rings provides a versatile scaffold for chemical modifications and biological interactions, making it a valuable tool in various fields of research.
属性
IUPAC Name |
5-methyl-3-[(2R)-pyrrolidin-2-yl]-1H-1,2,4-triazole;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4.2ClH/c1-5-9-7(11-10-5)6-3-2-4-8-6;;/h6,8H,2-4H2,1H3,(H,9,10,11);2*1H/t6-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYDDRPFBMHLWCU-QYCVXMPOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C2CCCN2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=NN1)[C@H]2CCCN2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-Phenyl-5-[(phenylthio)methyl]isoxazole](/img/structure/B2868385.png)
![2-(5-Fluoropyridin-2-yl)-3-[2-(methylsulfanyl)pyridin-4-yl]-3-oxopropanenitrile](/img/structure/B2868386.png)
![2-Chloro-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethan-1-one](/img/structure/B2868387.png)
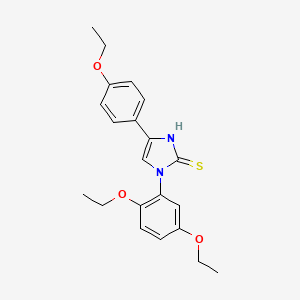
![1,3-dimethyl-6-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidine-1-carbonyl)-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2868394.png)
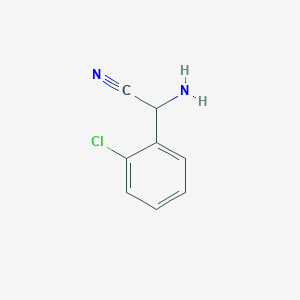
![(E)-4-[(3-aminopyridin-2-yl)amino]pent-3-en-2-one](/img/structure/B2868399.png)
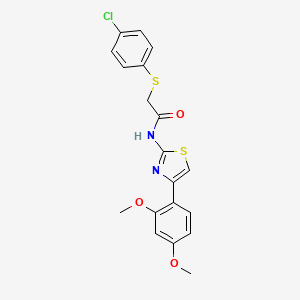
![N'-(4-fluorophenyl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2868401.png)

![N-(benzo[d]thiazol-2-yl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2868403.png)
